5,6-Diphenyl-1,2,4-triazin-3-amine

概述

描述

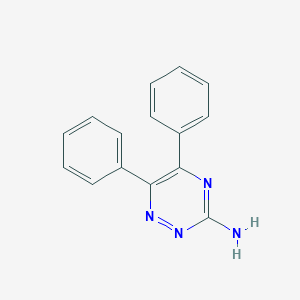

5,6-Diphenyl-1,2,4-triazin-3-amine is a heterocyclic compound that belongs to the triazine family. It is characterized by a triazine ring substituted with two phenyl groups at positions 5 and 6, and an amine group at position 3.

准备方法

Synthetic Routes and Reaction Conditions

5,6-Diphenyl-1,2,4-triazin-3-amine can be synthesized through a multi-step process. One common method involves the reaction of benzil with aminoguanidine . The reaction proceeds as follows:

- Benzil reacts with aminoguanidine in the presence of a suitable solvent, such as ethanol, under reflux conditions.

- The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves scalable reactions that can be adapted for large-scale production. The use of microwave-assisted synthesis and solid-phase synthesis are potential methods for industrial applications .

化学反应分析

Types of Reactions

5,6-Diphenyl-1,2,4-triazin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Cycloaddition Reactions: It can undergo [4+2] cycloaddition reactions with dienophiles to form polycyclic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides, with reactions typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Cycloaddition: Reactions are often conducted under thermal or microwave conditions to facilitate the formation of the desired polycyclic structures.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted triazines can be formed.

Cycloaddition Products: Polycyclic compounds with potential biological activity are commonly obtained.

科学研究应用

Medicinal Chemistry

Antimalarial Activity

One of the prominent applications of 5,6-diphenyl-1,2,4-triazin-3-amine is its antimalarial activity. Research indicates that derivatives of this compound can act as effective agents against malaria by inhibiting the growth of Plasmodium species. The compound serves as a key intermediate in synthesizing more complex triazine derivatives that exhibit enhanced biological activity .

Antineoplastic Properties

The compound has also been investigated for its potential antineoplastic (anti-cancer) properties. Studies have shown that certain derivatives derived from this compound possess cytotoxic effects against various cancer cell lines. These derivatives are believed to interfere with cellular processes critical for cancer cell proliferation .

G-protein Coupled Receptor Antagonists

Recent research has identified this compound derivatives as potential antagonists for G-protein-coupled receptors (GPCRs), specifically GPR84. These compounds may provide therapeutic avenues for treating inflammatory diseases by modulating receptor activity .

Materials Science

Photostability and UV Protection

this compound and its derivatives have been explored as components in sun-protective agents due to their ability to absorb ultraviolet (UV) radiation. The dimeric forms of these compounds have shown promise in formulations aimed at protecting skin from UV damage .

Luminescent Materials

The triazine derivatives exhibit luminescent properties that can be harnessed in optoelectronic applications. Their ability to emit light upon excitation makes them suitable candidates for use in organic light-emitting diodes (OLEDs) and other photonic devices .

Environmental Science

Chelating Agents

this compound has been utilized in the development of chelating agents for the removal of heavy metals from wastewater. Its ability to form stable complexes with metal ions such as Fe²⁺ enhances its application in environmental remediation processes .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antimalarial agents | Effective against Plasmodium species |

| Antineoplastic properties | Cytotoxic effects on cancer cell lines | |

| GPCR antagonists | Potential treatment for inflammatory diseases | |

| Materials Science | UV protection | Effective in sun-protective formulations |

| Luminescent materials | Suitable for OLEDs and photonic devices | |

| Environmental Science | Chelating agents | Removal of heavy metals from wastewater |

Case Studies

Case Study 1: Antimalarial Activity

In a study published by Musatov et al., the synthesis and evaluation of 3-amino derivatives of 5,6-diphenyl-1,2,4-triazine revealed significant antimalarial activity against Plasmodium falciparum. The synthesized compounds showed IC50 values in the low micromolar range, indicating potent activity .

Case Study 2: Photostability

Research conducted on the dimeric derivatives demonstrated their effectiveness as UV filters in cosmetic formulations. The compounds exhibited high photostability and UV absorption capabilities, making them suitable for incorporation into sunscreens .

作用机制

The mechanism of action of 5,6-Diphenyl-1,2,4-triazin-3-amine varies depending on its application:

相似化合物的比较

Similar Compounds

3,4-Diphenyl-7-(hetero)arylimidazo[2,1-c][1,2,4]triazin-6-amine: These derivatives are synthesized from 5,6-Diphenyl-1,2,4-triazin-3-amine and exhibit similar cytotoxic properties.

2,6-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)pyridine: This compound is used in coordination chemistry and has applications in the synthesis of metal complexes.

Uniqueness

This compound is unique due to its versatile reactivity and potential for modification. Its ability to form various substituted derivatives and polycyclic compounds makes it a valuable scaffold in medicinal chemistry and materials science .

生物活性

5,6-Diphenyl-1,2,4-triazin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving the condensation of phenylhydrazine derivatives with appropriate carbonyl compounds. The general structural formula can be represented as follows:

where the phenyl groups at the 5 and 6 positions contribute to the compound's lipophilicity and biological activity. The introduction of various substituents at these positions can significantly affect its pharmacological properties.

Anticonvulsant Activity

Research has demonstrated that derivatives of this compound exhibit potent anticonvulsant properties. A study evaluated several derivatives in vivo using mouse models and found that compounds such as 5a and 5b showed significant protection against seizures compared to standard drugs like phenytoin and diazepam. The anticonvulsant activity was assessed using the maximal electroshock (MES) test and subcutaneous pentylene tetrazole (ScPTZ) seizure threshold test .

Table 1: Anticonvulsant Activity Scores

| Compound | Dose (mg/kg) | MES Test Score | ScPTZ Test Score |

|---|---|---|---|

| 5a | 10 | 345 ± 21.13 | 303 ± 12.76 |

| 5b | 10 | 234 ± 21.34 | 45 ± 12.12 |

| Phenytoin | - | 265 ± 21.37 | 54 ± 12.78 |

Anticancer Activity

The anticancer potential of 5,6-diaryl-1,2,4-triazines has been explored extensively. A series of hybrid compounds incorporating this scaffold were synthesized and tested against various cancer cell lines including MGC-803 (gastric cancer), EC-109 (esophageal cancer), and PC-3 (prostate cancer). Notably, a compound with a triazole linker demonstrated an IC50 value of against α-glucosidase, indicating promising antitumor activity .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound | MGC-803 IC50 (µM) | EC-109 IC50 (µM) | PC-3 IC50 (µM) |

|---|---|---|---|

| Hybrid A | |||

| Hybrid B | |||

| Control (5-FU) |

The mechanism by which these compounds exert their biological effects is multifaceted:

- Anticonvulsant Mechanism : The lipophilicity of these compounds likely enhances their ability to penetrate the blood-brain barrier, facilitating their action on central nervous system targets .

- Anticancer Mechanism : The introduction of electron-withdrawing groups enhances the reactivity of the triazine core towards biological targets involved in cell proliferation and apoptosis pathways .

Case Studies

In one notable case study, researchers synthesized a series of triazine derivatives and assessed their cytotoxic effects on cancer cell lines using the MTT assay method. The results indicated that compounds containing a triazole moiety exhibited significantly higher antiproliferative activity compared to their non-triazole counterparts . This highlights the importance of structural modifications in enhancing biological activity.

属性

IUPAC Name |

5,6-diphenyl-1,2,4-triazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4/c16-15-17-13(11-7-3-1-4-8-11)14(18-19-15)12-9-5-2-6-10-12/h1-10H,(H2,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRHOWNFGASHMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=NC(=N2)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196390 | |

| Record name | as-Triazine, 3-amino-3,6-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4511-99-3 | |

| Record name | 5,6-Diphenyl-1,2,4-triazin-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4511-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Diphenyl-1,2,4-triazin-3-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004511993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4511-99-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58360 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | as-Triazine, 3-amino-3,6-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-DIPHENYL-1,2,4-TRIAZIN-3-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APY3XH5WU9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary synthetic routes to obtain 3-Amino-5,6-diphenyl-1,2,4-triazine?

A: 3-Amino-5,6-diphenyl-1,2,4-triazine can be synthesized through the reaction of benzil with diaminoguanidine nitrate. This reaction initially yields benzil mono[(aminoamidino)hydrazone] nitrate, which subsequently cyclizes to form the desired triazine derivative .

Q2: How has 3-Amino-5,6-diphenyl-1,2,4-triazine been utilized in the development of novel compounds?

A2: This compound serves as a versatile building block for synthesizing various heterocyclic systems with potential biological activities. For instance, it has been used to prepare:

- Pyrimidines, 1,2,4-triazoles, 1,2,4-triazines, and 1,3-thiazoles: These compounds, bearing the 1,2,4-triazine moiety, were investigated for their antimicrobial properties .

- Barbituric and Thiobarbituric Acid Derivatives: These derivatives, incorporating the 1,2,4-triazine scaffold, displayed herbicidal activity and were also evaluated as potential CDK2 inhibitors for anti-tumor applications .

- Imidazo[2,1-c][1,2,4]triazin-6-amines: These poly-substituted compounds were synthesized and assessed for their cytotoxic activity .

Q3: What structural insights were gained from the characterization of N-{2-[(4S)-4-tert-Butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl}-5,6-diphenyl-1,2,4-triazin-3-amine?

A: X-ray crystallography revealed that the oxazoline ring in this derivative is nearly planar. The phenyl rings attached to the triazine core exhibit dihedral angles of 29.0° and 54.6° relative to the triazine ring. Intramolecular hydrogen bonding (N—H⋯N and C—H⋯N) influences the molecule's conformation. In the crystal lattice, intermolecular C—H⋯O hydrogen bonds link molecules, forming supramolecular chains. Additionally, π–π stacking interactions occur between the oxazoline and triazine rings of neighboring molecules .

Q4: How does the presence of a trifluoracetyl group at the C-5 position of barbituric and thiobarbituric acid derivatives affect their CDK2 inhibitory activity?

A: Studies indicate that incorporating a trifluoracetyl group at the C-5 position of these derivatives generally enhances their ability to inhibit CDK2. Conversely, introducing a pyridine side chain at the same position tends to diminish their inhibitory activity .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。